molecular formula C6H14ClNO4S B2883803 methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride CAS No. 2418645-20-0

methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride

Cat. No.: B2883803
CAS No.: 2418645-20-0
M. Wt: 231.69
InChI Key: OSKNADKUHPIDKM-UHFFFAOYSA-N
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Description

methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride is a chemical compound with the molecular formula C6H13NO4S·HCl It is a derivative of propanoic acid and contains both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride typically involves the reaction of methyl 3-amino-2-methylpropanoate with a sulfonylating agent such as methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-methylpropanoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Methyl 3-amino-2-methyl-2-methanesulfonylpropanoate: Similar structure but different functional groups, leading to different reactivity and applications.

    Methyl 3-amino-2-methyl-2-ethylsulfonylpropanoate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride is unique due to the presence of both amino and sulfonyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.

Properties

IUPAC Name

methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNADKUHPIDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(=O)OC)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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